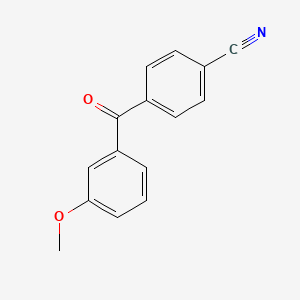
4-Acetoxy-4'-trifluoromethylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetoxy-4’-trifluoromethylbenzophenone is a chemical compound with the CAS Number: 890099-38-4 and a molecular weight of 308.26 . The IUPAC name for this compound is 4-[4-(trifluoromethyl)benzoyl]phenyl acetate .
Molecular Structure Analysis
The linear formula for 4-Acetoxy-4’-trifluoromethylbenzophenone is C16H11F3O3 . The InChI code for this compound is 1S/C16H11F3O3/c1-10(20)22-14-8-4-12(5-9-14)15(21)11-2-6-13(7-3-11)16(17,18)19/h2-9H,1H3 .Aplicaciones Científicas De Investigación
Electrochemical Properties in Organic Chemistry
- 4-Acetoxy-4'-trifluoromethylbenzophenone demonstrates notable relevance in the synthesis and electrochemical investigation of organic compounds. For instance, it is instrumental in the formation of tetrakis(4-acetoxy- and 4-benzoyloxyphenyl)ethenes, which are then probed using cyclic voltammetry. These compounds, particularly their esters, exhibit unique electron processes during oxidation, highlighting their potential in electrochemical applications (Schreivogel et al., 2006).
Development of Photoreactive Materials
- The compound has been implicated in the creation of photoreactive materials. In particular, studies have shown its role in the formation of lamellar microcrystals of Cu(I)-thiophenolate-based coordination polymers. These materials exhibit reversible luminescent thermochromic behavior, suggesting applications in areas such as 2D imaging sensor films (Troyano et al., 2018).
Chemical Analysis Techniques
- It plays a critical role in analytical chemistry, particularly in the development of sensitive methods for measuring environmental contaminants. For example, it has been used in a solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system to measure concentrations of various environmental phenols in human milk (Ye et al., 2008).
Organic Synthesis and Catalysis
- 4-Acetoxy-4'-trifluoromethylbenzophenone is also significant in organic synthesis, particularly in Friedel–Crafts acylation reactions. Its utilization in ionic liquids for these reactions demonstrates its importance in enhancing regioselectivity and catalytic efficiency, making it a valuable compound in synthetic organic chemistry (Ross & Xiao, 2002).
Photophysical Studies
- In photophysical studies, the compound is used to investigate the behavior of certain ions and their interactions with other molecules. For example, research on the 4-biphenylyloxenium ion, derived from 4-acetoxy-4-phenyl-2,5-cyclohexadienone, provides insights into its reactivity and stability, contributing to a deeper understanding of photochemical processes (Novak & Glover, 2004).
Propiedades
IUPAC Name |
[4-[4-(trifluoromethyl)benzoyl]phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O3/c1-10(20)22-14-8-4-12(5-9-14)15(21)11-2-6-13(7-3-11)16(17,18)19/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVDAWDCDYQGOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641691 |
Source


|
| Record name | 4-[4-(Trifluoromethyl)benzoyl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxy-4'-trifluoromethylbenzophenone | |
CAS RN |
890099-38-4 |
Source


|
| Record name | Methanone, [4-(acetyloxy)phenyl][4-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(Trifluoromethyl)benzoyl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














